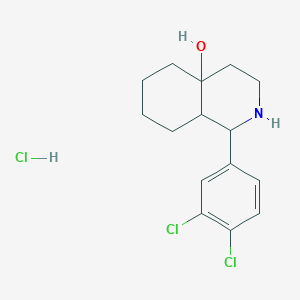![molecular formula C13H16Cl2N2O2 B5345497 N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)
N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as DCFU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCFU is a member of the urea family of compounds and has been studied extensively for its biochemical and physiological effects.
作用机制
The exact mechanism of action of DCFU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, DCFU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. By inhibiting this enzyme, DCFU may be able to slow down the progression of certain diseases such as Alzheimer's disease.
Biochemical and physiological effects:
DCFU has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effects on acetylcholinesterase, DCFU has also been shown to have antioxidant properties and may be able to protect cells from damage caused by free radicals. Additionally, DCFU has been shown to have anti-inflammatory properties and may be able to reduce inflammation in the body.
实验室实验的优点和局限性
DCFU has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DCFU has been extensively studied and its properties are well understood, making it a reliable compound for use in experiments. However, there are also some limitations to the use of DCFU in lab experiments. For example, DCFU is a synthetic compound and may not accurately reflect the properties of naturally occurring compounds. Additionally, the effects of DCFU may vary depending on the specific experimental conditions used.
未来方向
There are a number of potential future directions for research on DCFU. One area of interest is the use of DCFU as a treatment for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of DCFU and its potential therapeutic effects. Additionally, there is potential for the use of DCFU in the development of new herbicides and water treatment agents. Further research is needed to explore these potential applications of DCFU.
合成方法
DCFU can be synthesized through a multistep reaction process. The first step involves the reaction of 2,3-dichlorophenyl isocyanate with tetrahydro-2-furanol to form the intermediate N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]carbamide. This intermediate is then treated with a reducing agent to yield the final product, DCFU.
科学研究应用
DCFU has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, DCFU has been shown to have herbicidal properties and can be used as a selective herbicide to control weeds in crops. In medicine, DCFU has been studied for its potential use as an antitumor agent and as a treatment for Alzheimer's disease. In environmental science, DCFU has been studied for its potential use as a water treatment agent to remove pollutants from water sources.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8(11-6-3-7-19-11)16-13(18)17-10-5-2-4-9(14)12(10)15/h2,4-5,8,11H,3,6-7H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABLQMOINPMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5345415.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345426.png)

![2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5345439.png)
![N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5345447.png)
![3-methyl-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5345454.png)
![N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5345462.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5345464.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5345472.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)

![6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one](/img/structure/B5345492.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)
![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)